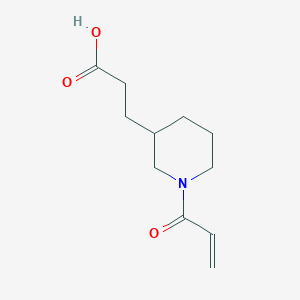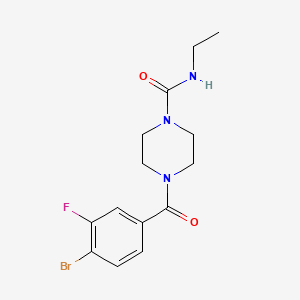
3-(1-Prop-2-enoylpiperidin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Prop-2-enoylpiperidin-3-yl)propanoic acid is a chemical compound that has been studied extensively in the field of biochemistry and pharmacology. This compound is also known as PPAP, and it has been found to have a range of potential applications in scientific research. In
作用機序
The mechanism of action of PPAP is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. PPAP has been shown to bind to the CB1 receptor, which is involved in the regulation of various physiological processes such as pain perception, appetite, and mood. PPAP also inhibits the reuptake of endocannabinoids, which can enhance their effects.
Biochemical and Physiological Effects:
PPAP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PPAP also has analgesic effects, which may be due to its modulation of the endocannabinoid system. In addition, PPAP has been found to have antidepressant effects, which may be related to its ability to increase the levels of certain neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
PPAP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in biochemical and pharmacological assays. PPAP also has a low toxicity, which makes it safe for use in animal studies. However, one limitation of PPAP is that its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on PPAP. One area of research is the development of PPAP analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PPAP in the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of PPAP and its effects on the endocannabinoid system. Overall, PPAP has significant potential as a drug candidate for the treatment of various diseases, and further research is needed to fully explore its potential applications.
合成法
The synthesis of PPAP involves the reaction of 3-piperidinone with acryloyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of PPAP as a white solid with a melting point of 118-120°C. The yield of PPAP can be improved by optimizing the reaction conditions, such as the reaction temperature and the molar ratio of reactants.
科学的研究の応用
PPAP has been studied extensively as a potential drug candidate for the treatment of various diseases. It has been found to have a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. PPAP has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-(1-prop-2-enoylpiperidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-7-3-4-9(8-12)5-6-11(14)15/h2,9H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKDUKSRFCLNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Prop-2-enoylpiperidin-3-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)
![3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)
![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)
![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)